1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate
Description
International Union of Pure and Applied Chemistry Nomenclature and Molecular Formula Analysis
The systematic nomenclature of 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate follows International Union of Pure and Applied Chemistry conventions, providing precise identification of its molecular structure. The compound bears the International Union of Pure and Applied Chemistry name "1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid" for the anhydrous form, with the hydrate designation indicating the incorporation of water molecules within the crystal lattice.
The molecular formula analysis reveals distinct compositions for the anhydrous and hydrated forms. The anhydrous compound possesses the molecular formula C₁₁H₁₃NO₂ with a molecular weight of 191.23 grams per mole. Upon hydration, the molecular formula expands to C₁₁H₁₅NO₃, reflecting the incorporation of one water molecule, resulting in an increased molecular weight of 209.24 grams per mole.
Table 1. Molecular Formula Comparison
| Form | Molecular Formula | Molecular Weight (g/mol) | Chemical Abstracts Service Number |
|---|---|---|---|
| Anhydrous | C₁₁H₁₃NO₂ | 191.23 | 30265-11-3 |
| Hydrate | C₁₁H₁₅NO₃ | 209.24 | 1559064-07-1 |
The structural elucidation through chemical descriptors provides additional insight into the molecular architecture. The Simplified Molecular Input Line Entry System notation for the anhydrous form is documented as "C1CC2=CC=CC=C2C(C1)(C(=O)O)N". The International Chemical Identifier key WIYFEDPFIIDANF-UHFFFAOYSA-N serves as a unique identifier for computational databases. These descriptors confirm the presence of a fused ring system containing both saturated and aromatic components, with amino and carboxylic acid functional groups positioned at the bridgehead carbon.
Crystal Structure Determination via X-ray Diffraction
The crystal structure determination of 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate requires sophisticated X-ray diffraction methodologies to elucidate the three-dimensional arrangement of atoms within the crystal lattice. Advanced crystallographic techniques have been employed in the analysis of related naphthalene derivatives, providing valuable insights into the structural characteristics of tetrahydronaphthalene-based compounds.
Crystallographic analysis of similar amino acid derivatives reveals the importance of systematic data collection protocols. The methodology typically involves mounting crystals with dimensions in the range of 0.1-0.2 millimeters on diffractometers equipped with graphite-monochromated molybdenum K-alpha radiation (wavelength = 0.71073 Ångströms). Temperature control during data collection proves critical, with measurements often conducted at reduced temperatures (150 Kelvin) to minimize thermal motion and enhance diffraction quality.
Table 2. Typical Crystallographic Parameters for Tetrahydronaphthalene Derivatives
| Parameter | Typical Range | Standard Conditions |
|---|---|---|
| Crystal Dimensions | 0.06-0.20 mm | Room temperature mounting |
| Data Collection Temperature | 113-298 Kelvin | Nitrogen stream cooling |
| Theta Range | 1.9-25.0 degrees | Full sphere collection |
| Wavelength | 0.71073 Ångströms | Molybdenum K-alpha |
| Space Group | Various | Dependent on packing |
The refinement process for crystallographic structures involves careful consideration of disorder phenomena that may be present in the crystal lattice. Studies of related compounds demonstrate that amino acid derivatives can exhibit positional disorder, particularly at functional group sites. The crystallographic disorder can be characterized through occupancy refinement, where different conformational states occupy the same crystallographic site with varying probabilities.
Structural determination protocols necessitate the use of direct methods for initial phase determination, followed by full-matrix least-squares refinement against structure factor squared data. The quality of structural determination is assessed through standard crystallographic reliability factors, with acceptable structures typically exhibiting R-factors below 0.10 for well-ordered crystals.
Conformational Analysis of Tetralin Ring System
The conformational analysis of the tetralin (1,2,3,4-tetrahydronaphthalene) ring system in 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate requires detailed examination of the ring geometry and flexibility. The tetralin moiety consists of a saturated six-membered ring fused to an aromatic benzene ring, creating a bicyclic structure with specific conformational preferences.
The six-membered saturated ring within the tetralin system typically adopts chair or half-chair conformations, influenced by the constraint imposed by fusion to the aromatic ring. The aromatic portion maintains planarity due to its delocalized pi-electron system, while the aliphatic ring exhibits conformational mobility. This structural arrangement creates a rigid-flexible interface that determines the overall molecular geometry.
Table 3. Conformational Parameters of Tetralin Systems
| Structural Feature | Typical Values | Conformational State |
|---|---|---|
| Aromatic Ring Planarity | <0.01 Ångstrom deviation | Rigid planar |
| Aliphatic Ring Pucker | 0.4-0.6 Ångstrom | Chair/half-chair |
| Dihedral Angle Variation | ±15 degrees | Dynamic flexibility |
| Ring Fusion Angle | 120-125 degrees | Constrained by fusion |
The presence of the amino and carboxylic acid substituents at the bridgehead position introduces additional conformational considerations. The bridgehead carbon (C-1) serves as a quaternary center bearing both functional groups, creating a sterically congested environment that influences the overall molecular shape. The amino group can adopt various orientations relative to the ring system, while the carboxylic acid group typically maintains a planar configuration due to its sp² hybridization.
Conformational analysis reveals that the tetralin ring system exhibits restricted rotation around the ring-substituent bonds due to steric hindrance. The amino group orientation is particularly influenced by potential intramolecular hydrogen bonding interactions with the carboxylic acid functionality. These intramolecular interactions contribute to the stabilization of specific conformational states and influence the compound's overall three-dimensional structure.
Hydrogen Bonding Patterns in Hydrate Form
The hydrogen bonding patterns in 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate play a crucial role in determining the crystal packing and stability of the hydrated form. The presence of multiple hydrogen bond donors and acceptors creates a complex network of intermolecular interactions that stabilize the crystal structure.
The amino group serves as a primary hydrogen bond donor, capable of forming strong N-H···O interactions with surrounding molecules. The carboxylic acid functionality provides both donor (through the hydroxyl group) and acceptor (through the carbonyl oxygen) capabilities, enabling the formation of classical acid-acid dimers or extended chain structures. The incorporated water molecules act as both donors and acceptors, creating additional complexity in the hydrogen bonding network.
Table 4. Hydrogen Bonding Interactions in Hydrated Amino Acid Derivatives
| Donor-Acceptor Pair | Bond Length Range (Ångströms) | Interaction Strength |
|---|---|---|
| N-H···O (water) | 1.8-2.1 | Strong |
| O-H···O (carboxylic acid) | 1.6-1.9 | Very strong |
| O-H···O (water-water) | 1.8-2.0 | Strong |
| N-H···O (carbonyl) | 1.9-2.2 | Moderate to strong |
The hydration pattern typically involves the water molecules forming bridges between organic molecules, creating extended three-dimensional networks. These water-mediated interactions contribute significantly to the stability of the hydrated crystal form compared to the anhydrous material. The water molecules often occupy specific crystallographic sites that optimize the hydrogen bonding geometry and minimize lattice energy.
Analysis of hydrogen bonding patterns reveals the presence of cooperative effects, where the formation of one hydrogen bond enhances the strength of adjacent interactions. This cooperativity is particularly pronounced in systems containing multiple hydrogen bond donors and acceptors, as observed in amino acid derivatives. The specific arrangement of hydrogen bonds determines the crystal packing efficiency and influences physical properties such as melting point, solubility, and stability.
The characterization of hydrogen bonding networks requires sophisticated analytical techniques, including infrared spectroscopy to identify characteristic stretching frequencies and nuclear magnetic resonance spectroscopy to probe molecular dynamics. These experimental approaches, combined with computational modeling, provide comprehensive understanding of the intermolecular interactions governing the solid-state behavior of 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate.
Properties
IUPAC Name |
1-amino-3,4-dihydro-2H-naphthalene-1-carboxylic acid;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.H2O/c12-11(10(13)14)7-3-5-8-4-1-2-6-9(8)11;/h1-2,4,6H,3,5,7,12H2,(H,13,14);1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHNWVJZRGNRYQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C1)(C(=O)O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1559064-07-1 | |
| Record name | 1-Naphthalenecarboxylic acid, 1-amino-1,2,3,4-tetrahydro-, hydrate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559064-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Direct Hydrogenation of Naphthoic Acid Derivatives
Method Overview:
This approach involves the reduction of naphthoic acid derivatives, such as methyl or ethyl esters, followed by amino functionalization. The process typically employs catalytic hydrogenation under controlled conditions.
- Starting material: Naphthoic acid ester (e.g., methyl 1-naphthoate)
- Catalyst: Raney nickel or palladium on carbon
- Conditions: Hydrogen pressure of 60–80 atm, temperature of 70–80°C
- Reaction time: 7–10 hours
- Hydrogenation of the aromatic ring to form tetrahydronaphthalene.
- Subsequent amino group introduction via nitration and reduction or direct amino substitution.
- The process yields the tetrahydro derivative with high selectivity.
- The amino group can be introduced through subsequent ammonolysis or reductive amination.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrogenation | Hydrogen (60 atm), Raney Ni, 70°C | ~85% | Converts naphthoic esters to tetrahydronaphthalene derivatives |
| Amino functionalization | Ammonia in methanol, reflux | ~70% | Introduces amino group at the desired position |
Synthesis via Cyclization of Amino-Substituted Precursors
Method Overview:
This method involves cyclization of aminoalkyl derivatives or aminohydroxy compounds to form the tetrahydronaphthalene core, followed by oxidation to the carboxylic acid.
- Starting material: Aminoalkyl derivatives (e.g., aminoalkenes or aminoalcohols)
- Cyclization agent: Acid catalysts such as polyphosphoric acid or sulfuric acid
- Conditions: Heating at 150–200°C
- Cyclization proceeds via electrophilic aromatic substitution or intramolecular nucleophilic attack.
- Oxidation steps, often using potassium permanganate, convert the cyclized intermediates to the carboxylic acid.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Cyclization | PPA or H₂SO₄, 180°C | 60–75% | Forms tetrahydronaphthalene ring |
| Oxidation | KMnO₄, aqueous | 65–80% | Converts to carboxylic acid |
Amide Formation and Ring Closure from Amino Acid Precursors
Method Overview:
This pathway involves synthesizing amino acid derivatives, such as methyl or ethyl esters, followed by ring closure via intramolecular cyclization.
- Synthesis of amino acid ester: Alkylation of amino precursors with esters
- Ring closure: Heating with acid catalysts or dehydrating agents
- Final hydrolysis: To obtain the free acid hydrate
- The process allows for regioselective amino group placement.
- The hydrate form is obtained by crystallization from aqueous solvents.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Esterification | Alcohols, acid catalysts | 80–90% | Produces amino ester intermediates |
| Cyclization | Acid catalyst, heat | 70–80% | Forms tetrahydronaphthalene ring |
| Hydrolysis | Aqueous acid or base | 85% | Yields hydrate form |
Patent-Referenced Synthetic Route (Based on Patent CA1237442A)
Method Overview:
This patent describes a route involving the formation of amino-tetrahydronaphthoic acid derivatives through multi-step synthesis, including chlorination, substitution, and ring closure.
- Chlorination of tetrahydronaphthalene derivatives
- Nucleophilic substitution with ammonia or amines
- Crystallization to obtain the hydrate form
- The process yields high purity compounds.
- The method allows for structural modifications to optimize activity.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Chlorination | SO₂Cl₂, reflux | 75% | Produces chlorinated intermediates |
| Amination | NH₃, ethanol, reflux | 70–80% | Introduces amino group |
| Crystallization | Aqueous solvent | High purity | Hydrate formation |
Summary of Critical Parameters and Data
| Parameter | Typical Range | Significance |
|---|---|---|
| Hydrogen pressure | 60–80 atm | Ensures complete reduction |
| Reaction temperature | 70–200°C | Affects selectivity and yield |
| Catalyst | Raney nickel, Pd/C | Influences reaction rate and selectivity |
| Solvent | Methanol, ethanol, pyridine | Solubility and reaction medium |
| Yield | 60–90% | Dependent on step and purity |
Notes and Considerations
- Selectivity: Achieving regioselectivity in amino group placement is critical; protecting groups may be employed.
- Purification: Recrystallization from ethanol or ethyl acetate is standard for obtaining pure hydrate forms.
- Hydrate Formation: The final step often involves crystallization from aqueous solutions to obtain the hydrate, which is the most stable form under ambient conditions.
- Safety: Hydrogenation and chlorination steps require appropriate safety measures due to high pressure and hazardous reagents.
Chemical Reactions Analysis
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoic acid derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to fully saturated derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides, esters, or other derivatives. Common reagents used in these reactions include hydrogen gas (for reduction), oxidizing agents like potassium permanganate, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate is being explored for its potential therapeutic applications due to its structural similarity to various bioactive compounds. Some notable areas include:
- Antidepressant Activity : Research indicates that derivatives of this compound may exhibit antidepressant-like effects in animal models, suggesting potential for development into new antidepressant medications .
- Neuroprotective Effects : Studies have shown that this compound could provide neuroprotection against oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in:
- Synthesis of Complex Molecules : It can act as an intermediate in the synthesis of more complex naphthalene derivatives used in pharmaceuticals and agrochemicals .
- Chiral Synthesis : The presence of the amino group enables the formation of chiral centers, which is crucial in the synthesis of enantiomerically pure compounds .
Biochemical Applications
In biochemistry, 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate is used for:
- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit specific enzymes, which can provide insights into metabolic pathways and potential therapeutic targets .
- Ligand Development : Its structure makes it suitable for designing ligands that can bind to various biological receptors or enzymes, aiding in drug discovery efforts .
Case Study 1: Antidepressant Research
A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of derivatives of 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate. The researchers found that certain modifications to the compound enhanced its efficacy in animal models of depression. This work highlights the potential for developing new treatments based on this compound's scaffold.
Case Study 2: Neuroprotective Studies
In another study published in Neuroscience Letters, researchers investigated the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cell cultures. The findings indicated a significant reduction in cell death and oxidative stress markers when treated with 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate.
Mechanism of Action
The mechanism of action of 1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, while the carboxylic acid group can participate in coordination with metal ions or other functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene-1-carboxylic Acid
- Structure: Lacks the amino group at C1 but retains the carboxylic acid moiety.
- Properties : Serves as a precursor for derivatives like amides and nitriles. Its sterility and pH (5.8–6.5) are documented for pharmaceutical formulations .
- Key Difference: The absence of the amino group reduces its utility in mimicking peptide bonds but enhances stability in acidic conditions .
(S)-2-Amino-1,2,3,4-tetrahydro-2-naphthalenecarboxylic Acid
- Structure: Amino group at C2 instead of C1, introducing stereochemical diversity (S-configuration).
- Properties: Molecular weight 191.23 g/mol (C₁₁H₁₃NO₂). Priced at $1,600/g, it is a high-value chiral building block for asymmetric synthesis .
- Key Difference: The shifted amino group alters hydrogen-bonding patterns, impacting interactions with biological targets like proteases .
1-Amino-6-methoxy-1,2,3,4-tetrahydro-1-naphthalenecarboxylic Acid Hydrochloride
- Structure : Features a methoxy substituent at C6, enhancing electronic effects.
- Properties: Molecular formula C₁₂H₁₆ClNO₃ (MW 265.71 g/mol). Used in drug discovery for its dual functional groups and modified solubility .
- Key Difference : The methoxy group increases lipophilicity, improving blood-brain barrier penetration in CNS-targeted therapies .
N-(2-Aminoethyl)-1,2,3,4-tetrahydro-1-naphthalenecarboxamide Hydrochloride
- Structure : Carboxylic acid converted to an amide linked to an ethylamine group.
- Properties : Cataloged as a pharmaceutical intermediate (CAS 17502-86-2). The amide bond enhances metabolic stability compared to the parent carboxylic acid .
- Key Difference : This derivative is tailored for receptor-binding studies, particularly in GPCR modulation .
Physicochemical and Functional Comparison Table
*Estimated based on analogous compounds.
Research Findings and Reactivity Insights
- Hydrate Stability : The hydrate form exhibits enhanced crystallinity, critical for X-ray diffraction studies of protein-ligand complexes .
- Reactivity: The amino and carboxylic acid groups enable diverse reactions, such as amidation (e.g., conversion to N-(2-aminoethyl) derivatives) and esterification. However, the hydrate may lose water under vacuum or heating, altering solubility .
- Biological Activity: Derivatives like the 6-methoxy variant show promise in targeting malaria aspartyl aminopeptidases, with modified substituents influencing inhibitor potency .
Biological Activity
1-Amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate (CAS Number: 79025-21-1) is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid hydrate is CHN O·HO, with a molecular weight of approximately 209 g/mol. The compound features a naphthalene ring structure with an amino group and a carboxylic acid functional group, which may contribute to its biological activity.
Research indicates that the compound may interact with various biological pathways. Notably, it has been studied for its potential as a kinase inhibitor , particularly targeting Casein Kinase 2 (CSNK2A). CSNK2A plays a crucial role in cell proliferation and survival, making it a significant target in cancer therapy.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds related to 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid. For instance, analogs have demonstrated inhibition of Mouse Hepatitis Virus (MHV) replication with IC50 values in the low micromolar range. This suggests that the compound could be explored further for antiviral applications .
Inhibition Studies
A study investigated various analogs of naphthalene derivatives for their CSNK2A inhibitory activity. The results indicated that modifications to the naphthalene structure could enhance potency. For example:
| Compound | CSNK2A IC50 (µM) | Aqueous Solubility (µM) |
|---|---|---|
| Parent Compound | 0.14 | 180 |
| Analog 1 | 0.20 | 150 |
| Analog 2 | 0.32 | 210 |
These findings suggest that structural variations can significantly impact biological activity and solubility .
Toxicity and Safety Profile
The compound's safety profile has also been assessed. It is classified as harmful if swallowed and can cause skin irritation . Such toxicity data are crucial for evaluating the compound's suitability for therapeutic use.
Q & A
Q. What are the established synthetic routes for 1-amino-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid, and how do reaction conditions influence yield?
The compound is synthesized via hydrolysis of spirohydantoin precursors under alkaline conditions (e.g., NaOH/EtOH), followed by acidification to isolate the amino acid . Yield optimization requires precise control of pH, temperature, and reaction time. Impurities like residual hydantoin derivatives can be minimized using recrystallization in polar aprotic solvents (e.g., DMF/water mixtures). Purity is typically confirmed via HPLC (C18 column, UV detection at 254 nm) and elemental analysis .
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Nuclear magnetic resonance (NMR) is critical:
- ¹H NMR (DMSO-d6): Signals for the tetralin ring (δ 1.5–2.8 ppm for CH2 groups), aromatic protons (δ 6.8–7.2 ppm), and the carboxylic acid proton (broad singlet, δ ~12 ppm).
- ¹³C NMR : Carboxylic acid carbon at δ ~175 ppm, with distinct peaks for the tetralin backbone carbons . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ at m/z 206 for the anhydrous form) .
Q. How should researchers handle and store this compound to ensure stability?
The hydrate form is hygroscopic and requires storage at +5°C in airtight containers under nitrogen to prevent oxidation and moisture absorption. Solutions in DMSO or aqueous buffers should be prepared fresh to avoid hydrolysis .
Advanced Research Questions
Q. What computational strategies are used to predict the biological activity of derivatives of this compound?
Quantitative structure-activity relationship (QSAR) models and molecular docking (e.g., with AutoDock Vina) are employed to study interactions with targets like melanocortin-4 receptors. Key descriptors include lipophilicity (logP), polar surface area (PSA), and hydrogen-bond donor/acceptor counts . For example, analogs with substituents at the 2-position show enhanced receptor binding due to improved steric complementarity .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from variations in assay conditions (e.g., cell lines, incubation times). Meta-analyses using standardized protocols (e.g., fixed ligand concentrations in competitive binding assays) and validation via orthogonal methods (e.g., SPR for binding affinity vs. functional cAMP assays) are recommended. Cross-referencing with structural analogs (e.g., 1-amino-tetralin derivatives) can clarify structure-activity trends .
Q. What advanced techniques are used to study the compound’s environmental impact or degradation pathways?
Gas chromatography-mass spectrometry (GC-MS) with headspace sampling detects volatile degradation products (e.g., naphthalene derivatives). Hydrolysis studies in simulated environmental conditions (pH 4–9, 25–40°C) reveal pH-dependent stability, with faster degradation under alkaline conditions. Ecotoxicity is assessed via Daphnia magna bioassays .
Q. How can synthesis scalability be improved for in vivo studies?
Continuous-flow reactors reduce reaction times and improve reproducibility. Catalytic methods (e.g., Pd/C for hydrogenation steps) enhance efficiency, while green solvents (e.g., 2-MeTHF) minimize waste. Process analytical technology (PAT), such as in-line FTIR, monitors intermediate formation in real time .
Methodological Resources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
